1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride

Description

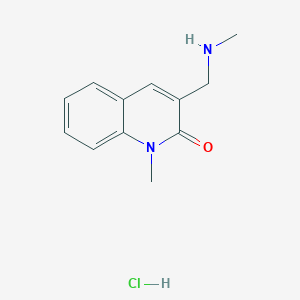

1-Methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride (CAS: 1030022-56-0) is a quinolinone derivative with a molecular formula of C₁₂H₁₅ClN₂O and a molar mass of 238.72 g/mol . The compound features a quinolin-2(1H)-one backbone substituted with a methyl group at the 1-position and a methylaminomethyl group at the 3-position. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-methyl-3-(methylaminomethyl)quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-13-8-10-7-9-5-3-4-6-11(9)14(2)12(10)15;/h3-7,13H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPDEOSIXCZPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N(C1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride, with the CAS number 1030022-56-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its effects on various cell lines, antibacterial properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₅ClN₂O

- Molecular Weight : 238.72 g/mol

- Purity : 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound was tested against several cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- PC-3 (prostate cancer)

In vitro assays indicated that this compound exhibits significant cytotoxic effects. For example, compounds related to this structure demonstrated IC50 values ranging from 28 µM to over 50 µM against these cell lines .

Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MDA-MB-231 | 28 |

| 4e | PC-3 | 38 |

| 3a | MDA-MB-231 | 48 |

The mechanism of action appears to involve the inhibition of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival and proliferation .

Antibacterial Activity

In addition to its anticancer properties, the compound's structural analogs have shown promising antibacterial activity against various bacterial strains. In particular, quinoline derivatives have been reported to possess minimum inhibitory concentration (MIC) values indicating effective antibacterial properties.

Table 2: Antibacterial Activity of Related Quinoline Compounds

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

These findings suggest that modifications in the quinoline structure can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Case Studies

A notable study involved a series of quinoline derivatives where structural modifications led to enhanced biological activity. The research focused on synthesizing various analogs and assessing their biological profiles against established cancer cell lines and bacterial pathogens.

In this study, compounds were tested for their ability to inhibit cell growth and induce apoptosis in cancer cells. The results indicated that certain derivatives not only reduced cell viability but also affected key signaling pathways associated with cancer progression .

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer properties. Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cells, showing potential for development into chemotherapeutic agents.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Neurological Research

The compound's structure suggests potential interactions with neurotransmitter systems. Research into its effects on neurodegenerative diseases could reveal new therapeutic avenues, particularly in conditions like Alzheimer's disease, where modulation of specific pathways may provide neuroprotective benefits.

Biochemical Research Applications

In addition to medicinal uses, this compound serves as a valuable research tool:

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows researchers to investigate binding affinities and mechanisms of action within various biological systems.

Drug Development

As a building block in drug synthesis, this compound can facilitate the development of novel pharmaceuticals. Its ability to act as a precursor in synthesizing more complex molecules is critical in pharmaceutical chemistry.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating significant efficacy. |

| Study 2 | Antimicrobial Effects | Showed inhibition of E. coli growth at concentrations above 50 µg/mL, suggesting potential as an antibiotic agent. |

| Study 3 | Neurological Impact | Investigated effects on neuronal cell lines, indicating possible neuroprotective properties through modulation of oxidative stress pathways. |

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinone Derivatives

Substituent Variations and Structural Analogues

Quinolin-2(1H)-one derivatives exhibit diverse pharmacological properties influenced by substituent modifications. Below is a comparative analysis of key analogs:

Pharmacological and Physicochemical Properties

- Lipophilicity: The methylaminomethyl group in the target compound may confer moderate lipophilicity (predicted logP ~2.5), contrasting with more hydrophilic analogs like 4-hydroxyquinolinones (logP ~1.8) .

- Bioactivity: While direct data on the target compound’s activity is absent, structurally related compounds exhibit: Antimicrobial Activity: Isoxazoline derivatives (AJI1-AJI8) show MIC values of 8–32 µg/mL against Staphylococcus aureus . Anticancer Potential: Hydroxyethylamino-substituted analogs () inhibit MDA-MB-231 breast cancer cells (IC₅₀: 10–50 µM) .

Preparation Methods

General Synthetic Strategy

The preparation typically involves two key stages:

- Formation of the quinolin-2-one core with a substituent at position 3 , often starting from quinoline derivatives or related precursors.

- Introduction of the methylaminomethyl group at position 3 , usually via nucleophilic substitution or reductive amination.

Preparation of 1-Methyl-3-(methylthio)quinolin-2(1H)-one as a Precursor

A closely related intermediate, 1-methyl-3-(methylthio)quinolin-2(1H)-one , serves as a precursor for the methylaminomethyl derivative. This compound is synthesized by treating N-methyl-N,3-diphenylpropiolamide with thionyl chloride in DMSO at room temperature for 12 hours. Optimization studies showed that increasing the amount of thionyl chloride improved the yield and shortened reaction time, with the best conditions yielding 86% of the product after purification by silica gel chromatography.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Thionyl chloride equiv. | 1.0 equiv | 22 | Initial trial |

| Thionyl chloride equiv. | 2.0 equiv | Improved | Yield improved, time shortened |

| Temperature | 25 °C | 22-86 | Higher temperature shortens time but not yield |

| Purification | Silica gel chromatography | 86 | White solid, mp 130–132 °C |

Supporting Synthetic Examples of Quinolin-2-one Derivatives

Other quinolin-2-one derivatives have been synthesized using related methodologies, providing insight into reaction conditions and yields:

| Compound | Key Reagents & Conditions | Yield (%) | Characterization Highlights |

|---|---|---|---|

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Ethyl ester hydrolysis with NaOH in ethanol/water at 25 °C for 10 h; acidification with acetic acid | Quantitative | 1H NMR (DMSO): aromatic protons 7.11–7.49 ppm; MS (MALDI) m/z 240.24 (M+Na) |

| 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | Reflux of ester with hydrazine hydrate in ethanol at 78 °C for 10 h | High | 1H NMR (DMSO): NH2 3.45–3.51 ppm; MS (MALDI) m/z 254.12 (M+Na) |

| N-Hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide | Reaction of ester with hydroxylamine hydrochloride and KOH in ethanol at room temperature for 48 h | Moderate | Characteristic NMR signals and crystallization from ethanol |

These examples demonstrate the feasibility of functionalizing the quinolin-2-one core under mild conditions with good yields.

Analytical Data and Characterization

The synthesized quinolin-2-one derivatives are typically characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the aromatic and aliphatic proton environments and carbonyl carbons.

- Mass Spectrometry (MS): MALDI or ESI-MS confirms molecular weight and presence of sodium adducts.

- Melting Point (mp): Provides purity indication.

- Elemental Analysis: Confirms empirical formula consistency.

For example, 1-methyl-3-(methylthio)quinolin-2(1H)-one shows:

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of 1-methyl-3-(methylthio)quinolin-2(1H)-one | N-methyl-N,3-diphenylpropiolamide + SOCl2 in DMSO | 25 °C | 12 h | 22-86 | Yield improved with increased SOCl2 |

| Substitution to methylaminomethyl derivative | Methylamine, acidic conditions | Ambient | Variable | Not reported | Expected nucleophilic substitution |

| Formation of hydrochloride salt | Treatment with HCl in ethanol or ether | Ambient | Hours | Quantitative | Salt formation for stability |

Q & A

Q. What are the common synthetic routes for 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride?

Methodological Answer:

- Reductive Amination : Sodium borohydride (NaBH₄) in ethanol can reduce carbonyl intermediates, followed by hydrochloric acid neutralization to yield the hydrochloride salt .

- Coupling Reactions : Reacting 6-chloro-4-((methylamino)methyl)quinolin-2(1H)-one with carboxylic acids using coupling agents (e.g., 1H-benzo[d][1,2,3]triazol-1-ol and N1-{(ethylimino)methylene}-N3,N3-dimethylpropane-1,3-diamine hydrochloride) in DMF, followed by preparative HPLC purification .

- Cyclization Strategies : Pictet-Spengler reactions using N-methyltryptamine and aldehydes under acidic conditions to form the quinoline core .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Peaks for methylamino groups (δ ~2.54 ppm) and aromatic protons (δ ~6.5–8.5 ppm). Rotational isomerism may split signals (e.g., δ 3.86–3.89 ppm for methoxy groups) .

- IR Spectroscopy : C=O stretching (~1650–1700 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) confirm functional groups .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What purification techniques are effective for this compound?

Methodological Answer:

- Preparative HPLC : Used for isolating high-purity fractions after coupling reactions, with mobile phases optimized for polar intermediates .

- Recrystallization : Benzene or ethanol-water mixtures yield crystalline products, enhancing purity .

Q. What are the key structural features confirmed by X-ray crystallography?

Methodological Answer:

- X-ray studies reveal planar quinoline cores with methylamino side chains at C3. Hydrogen bonding between the carbonyl oxygen and hydrochloride stabilizes the crystal lattice .

Advanced Research Questions

Q. How to address discrepancies in NMR data due to rotational isomerism?

Methodological Answer:

- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes (e.g., coalescence at elevated temperatures) .

- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities to distinguish rotamers .

Q. What strategies optimize yield in multi-step synthesis?

Methodological Answer:

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions .

- Industrial Scaling : Continuous flow processes with automated reactors improve efficiency and reduce waste .

Q. How to evaluate in vitro anticancer activity of derivatives?

Methodological Answer:

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MDA-MB-231). IC₅₀ values are calculated from dose-response curves after 48–72 hours of exposure .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at C6) to enhance potency .

Q. How to analyze and identify synthetic impurities?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs) using reference standards (e.g., aripiprazole impurities with quinolin-2-one backbones) .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic conditions to simulate stability-related impurities .

Q. What computational tools predict feasible synthetic routes?

Methodological Answer:

- Retrosynthesis Software : Tools leveraging databases like Reaxys or Pistachio suggest routes based on precursor availability and reaction feasibility .

- DFT Calculations : Model transition states for cyclization steps to optimize reaction conditions .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines).

- Metabolic Stability Testing : Assess compound stability in liver microsomes to explain variability in in vivo vs. in vitro results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.